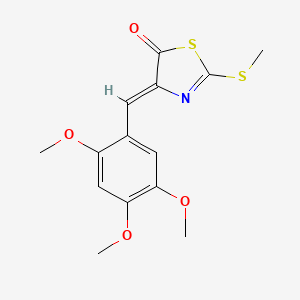![molecular formula C17H19ClN2O2 B5803876 N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea, also known as CEC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In
Mécanisme D'action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell signaling and proliferation. In addition, N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea has been found to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory mediators. In addition, N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea has been found to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. In addition, N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea has been found to have good solubility in various solvents, making it easy to work with in the laboratory.
One of the limitations of N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea is its relatively low water solubility, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea is not fully understood, which can make it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea. One direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer therapies. Another direction is to explore the potential of N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea as a building block for the synthesis of novel materials with unique properties. Finally, more studies are needed to determine the safety and efficacy of N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea in vivo, which could pave the way for its use in clinical settings.
Méthodes De Synthèse
The synthesis of N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea involves the reaction of 3-chlorobenzylamine with 4-ethoxyphenylisocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea.
Applications De Recherche Scientifique
N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea has been widely studied for its potential applications in various fields. In the field of medicinal chemistry, N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea has been shown to exhibit potent antitumor activity against various cancer cell lines. In addition, N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
In the field of materials science, N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea has been used as a building block for the synthesis of novel polymers. These polymers have shown promising properties such as high thermal stability and good mechanical strength, making them potential candidates for various applications such as coatings and adhesives.
Propriétés
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-2-22-16-8-6-15(7-9-16)20-17(21)19-11-10-13-4-3-5-14(18)12-13/h3-9,12H,2,10-11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEWQEWTHPLGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Chlorophenyl)ethyl]-3-(4-ethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5803796.png)
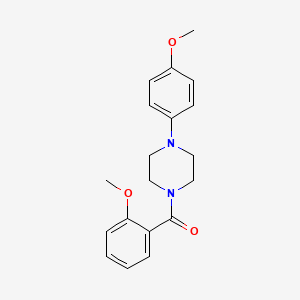
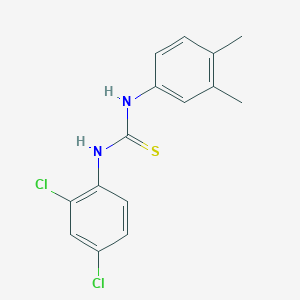
![4-methyl-7,8-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5803814.png)
![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5803820.png)
![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)
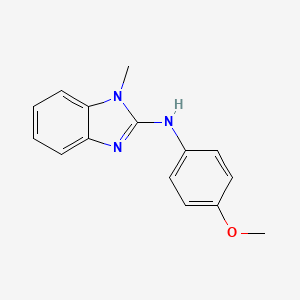
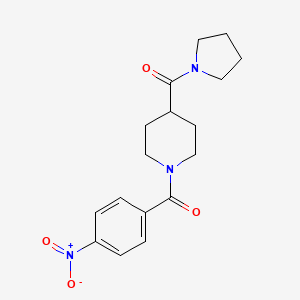

![3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)


![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)
